The synthesis of Plogosertib involves complex organic chemistry techniques typically utilized for creating small molecule inhibitors. While specific synthetic routes for Plogosertib are proprietary and not fully disclosed in public literature, it is common for such compounds to be synthesized through multi-step processes involving:
Technical details regarding the exact methods used in the synthesis of Plogosertib remain limited due to patent protections, but advancements in synthetic methodologies are often leveraged to optimize yield and purity .
The molecular structure of Plogosertib is characterized by its specific arrangement of atoms which facilitates its interaction with polo-like kinase 1. While the precise structural formula is not publicly available, it is typically represented in chemical databases with detailed stereochemistry and functional groups that contribute to its inhibitory action.
Key structural features often include:
Data regarding its molecular weight, solubility, and other physicochemical properties would typically be included in detailed pharmacological studies but are not specified in the available literature .
Plogosertib's primary reaction mechanism involves competitive inhibition at the active site of polo-like kinase 1. This inhibition disrupts the phosphorylation processes critical for cell cycle progression.
Key reactions include:
The technical details of these reactions often involve kinetic studies to determine binding affinities (Kd values) and inhibition constants (IC50 values), which help quantify its efficacy as an inhibitor .
Plogosertib exerts its anti-cancer effects primarily through the inhibition of polo-like kinase 1, which is essential for proper mitotic function. The mechanism can be summarized as follows:
Data from proteomic analyses indicate that inhibition of polo-like kinase 1 results in widespread degradation of proteins involved in cell cycle regulation during mitosis, further supporting its role as a therapeutic agent .
While specific physical properties such as melting point or boiling point are not detailed in public databases due to proprietary information, general characteristics relevant for drug development include:
Chemical properties would encompass reactivity with biological targets and metabolic stability within human systems, which are critical factors for determining dosing regimens and potential side effects .
Plogosertib's primary application lies within oncology as a targeted therapy for various cancers characterized by overexpression or aberrant activity of polo-like kinase 1. Its potential uses include:
The ongoing research into Plogosertib reflects a broader trend towards personalized medicine, where therapies are tailored based on specific molecular targets present within a patient's tumor .
Polo-Like Kinase 1 is a conserved serine/threonine kinase functioning as a master regulator of mitosis. Its expression peaks during the G2/M phase transition, where it orchestrates centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Structurally, Polo-Like Kinase 1 comprises an N-terminal kinase domain and a C-terminal polo-box domain (PBD), the latter facilitating substrate recognition and subcellular localization [1] [2].
Overexpression of Polo-Like Kinase 1 is a hallmark of diverse malignancies, including non-small cell lung cancer (NSCLC), esophageal carcinoma, triple-negative breast cancer, and acute leukemias. Clinically, elevated Polo-Like Kinase 1 levels correlate with advanced tumor grade, metastasis, and poor prognosis. For example, in bladder cancer, Polo-Like Kinase 1 overexpression associates with higher pathological grade (p=0.0024) and multifocality (p=0.0241) [1]. Similarly, esophageal carcinoma patients with high Polo-Like Kinase 1 expression exhibit significantly reduced 3-year survival rates (p<0.05) [1].
Mechanistically, Polo-Like Kinase 1 supports oncogenesis through:
Table 1: Key Functional Roles of Polo-Like Kinase 1 in Mitotic Regulation and Oncogenesis
Biological Process | Polo-Like Kinase 1 Substrate/Interaction | Functional Outcome | Oncogenic Impact |
---|---|---|---|
Centrosome maturation | Aurora A/Bora | Promotes spindle pole formation | Genomic instability |
Metaphase alignment | MCAK | Facilitates chromosome biorientation | Aneuploidy |
Spindle assembly checkpoint | Mad1:C-Mad2 complex | Ensures proper kinetochore-microtubule attachment | Mitotic checkpoint override |
p53 regulation | Topors, GTSE1 | Induces p53 ubiquitination and nuclear exclusion | Chemoresistance |
Cytokinesis | PRC1, KIF4 | Coordinates cleavage furrow ingression | Polyploidy |
KRAS mutations occur in approximately 21% of human cancers, predominating in pancreatic (69–95%), colorectal (40–45%), and non-small cell lung carcinomas (16–40%) [10]. These mutations drive constitutive activation of mitogen-activated protein kinase and phosphoinositide 3-kinase signaling, creating oncogene addiction. Similarly, TP53 mutations or functional loss occur in >50% of tumors, disabling critical cell cycle checkpoints and apoptotic responses. Crucially, KRAS mutations and p53 deficiencies frequently co-exist, generating aggressive, therapy-resistant cancers with limited treatment options [8] [10].
Polo-Like Kinase 1 inhibition exhibits synthetic lethality with both genetic alterations:
Table 2: Molecular Vulnerabilities Linking Polo-Like Kinase 1 to KRAS and p53 Pathways
Genetic Context | Mechanistic Basis for Polo-Like Kinase 1 Dependence | Key Molecular Effectors | Therapeutic Implication |
---|---|---|---|
KRAS mutation | Mitotic stress adaptation | p21WAF1/CIP1 induction | Synthetic lethality |
p53 deficiency | Compromised G1/S checkpoint | Increased Polo-Like Kinase 1-mediated G2/M control | Mitotic catastrophe |
KRAS/p53 co-mutation | RET receptor activation | Enhanced mitogen-activated protein kinase signaling | Combined Polo-Like Kinase 1/ mitogen-activated protein kinase inhibition |
Chemoresistance | Polo-Like Kinase 1-mediated drug efflux/metabolism | ABC transporters, GTSE1 | Chemosensitization |
Recent studies reveal context-specific mechanisms: In KRAS/p53-mutant lung adenocarcinoma, Polo-Like Kinase 1 phosphorylates transcription factor thyroid transcription factor 1, driving RET proto-oncogene expression. RET signaling converges with mutant KRAS to amplify mitogen-activated protein kinase activation, creating a feed-forward loop targetable by Polo-Like Kinase 1/RET co-inhibition [8].
Plogosertib (CYC140) is an orally bioavailable, ATP-competitive inhibitor exhibiting sub-nanomolar potency against Polo-Like Kinase 1. Biochemical profiling reveals an half-maximal inhibitory concentration of 3 nM for Polo-Like Kinase 1, with >50-fold selectivity over Polo-Like Kinase 2 (half-maximal inhibitory concentration = 149 nM) and Polo-Like Kinase 3 (half-maximal inhibitory concentration = 393 nM) [4] [6]. This selectivity profile minimizes off-target effects associated with broader polo-like kinase family inhibition.
Mechanism of Action:
Table 3: Comparative Profile of Plogosertib and Clinical-Stage Polo-Like Kinase 1 Inhibitors
Parameter | Plogosertib (CYC140) | Volasertib (BI 6727) | Onvansertib (NMS-1286937) |
---|---|---|---|
Polo-Like Kinase 1 half-maximal inhibitory concentration | 3 nM | 0.87 nM | 2 nM |
Selectivity (Polo-Like Kinase 2/Polo-Like Kinase 3) | 50-fold/131-fold | 40-fold/65-fold | 25-fold/70-fold |
Oral bioavailability | >90% (mouse) | Limited | Moderate |
Blood-brain barrier penetration | Demonstrated in CSF | Poor | Not reported |
Key cancer models | HL60 leukemia, OE19 esophageal | AML, NSCLC | Colorectal, prostate |
Combination potential | KRAS/p53-mutant cancers | Chemotherapy | Androgen receptor inhibitors |
Preclinical Efficacy:
Plogosertib’s chemical structure incorporates a pyrrolo[2,3-d]pyrimidine scaffold optimized for enhanced brain penetration and kinase selectivity. Unlike earlier inhibitors (e.g., volasertib), which showed limited clinical monotherapy efficacy, Plogosertib’s pharmacokinetic properties and combinatorial potential position it for targeted regimens, particularly in KRAS/p53-mutant contexts [3] [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: